molecular formula C20H21N3O3S B2917633 (E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897615-85-9

(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2917633
CAS No.: 897615-85-9
M. Wt: 383.47
InChI Key: NTDDEDCJUROHIP-QZQOTICOSA-N
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Description

(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 897615-82-6) is a synthetic thiazole derivative of significant interest in medicinal chemistry research. This compound features a benzothiazole core, a structure frequently explored for its diverse pharmacological potential. The molecular framework integrates a 4-(dimethylamino)benzoyl imino group and an ethyl substituent, which may influence its electronic properties and interaction with biological targets . Thiazole derivatives, as a class, are extensively investigated for their broad spectrum of biological activities. Recent scientific reviews highlight that thiazole-based compounds are recognized as potential anti-inflammatory agents, with research focusing on their interactions with key enzymatic targets such as COX, LOX, and various kinase signaling pathways (e.g., MAPK, JAK-STAT) . Furthermore, structurally similar heterocyclic compounds, particularly those containing thiophene and thiazole motifs, have demonstrated notable antimicrobial properties in research settings, suggesting this compound may be a valuable scaffold for developing new anti-infective agents . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in projects aimed at drug discovery and the development of novel therapeutic molecules. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[4-(dimethylamino)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-5-23-16-11-8-14(19(25)26-4)12-17(16)27-20(23)21-18(24)13-6-9-15(10-7-13)22(2)3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDDEDCJUROHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, anticonvulsant properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, including:

  • A benzothiazole core.
  • A dimethylamino substituent.
  • An imino linkage that enhances its reactivity.

This structural diversity contributes to its potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key methods include:

  • Formation of the benzothiazole ring .
  • Introduction of the dimethylamino group .
  • Coupling reactions to form the final product .

Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Cytotoxicity

Studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability in response to treatment.
  • Preliminary results suggest that it may induce apoptosis in cancer cells, although specific data on this compound is limited .

Anticonvulsant Activity

Research has shown that benzothiazole derivatives can possess anticonvulsant properties. In a related study, several benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. Notably:

  • Compounds demonstrated effective seizure protection at doses as low as 100 mg/kg.
  • The protective index (PI) values indicated a favorable safety profile compared to standard anticonvulsants like sodium valproate .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with specific protein targets , potentially modulating signaling pathways involved in cell proliferation and apoptosis.
  • Influencing neurotransmission , particularly through GABAergic pathways, which may underlie its anticonvulsant effects .

Case Studies

  • Anticancer Activity : A study highlighted that similar benzothiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic profile for further development .
  • Anticonvulsant Efficacy : Another investigation into related compounds found that they showed significant anticonvulsant activity with minimal neurotoxicity, indicating their potential as safer alternatives for epilepsy treatment .

Comparison with Similar Compounds

Thiazole Derivatives

The target compound shares structural motifs with thiazole derivatives synthesized via cyclization of hydrazones with thioglycolic acid, as seen in compounds 11a–c (e.g., 2-((4-substituted-benzylidene)hydrazinyl)-4-phenylthiazoles) . Key differences include:

  • Substituent Diversity: The target compound incorporates a 4-(dimethylamino)benzoyl imino group and a methyl ester, whereas 11a–c feature phenyl and substituted benzylidene groups. These modifications may alter electronic properties and biological interactions.

Triazole-Thione Derivatives

The triazole-thione compound in forms a hexamer via N–H···O/S and O–H···S hydrogen bonds .

Pesticide-Related Compounds

Metsulfuron-methyl and related pesticides () share a methyl benzoate group but differ in core structure (triazine vs. thiazole) and functional groups (sulfonylurea vs. imino) . These differences likely render the target compound unsuitable as a pesticide but more relevant to medicinal chemistry.

Pharmacological Potential

Compounds like 11a–c and triazole derivatives in exhibit analgesic activity, suggesting the target compound’s thiazole core and electron-rich substituents (e.g., dimethylamino) could similarly modulate biological targets .

Crystallographic and Computational Analysis

  • Software Utilization : The use of SHELX programs (e.g., SHELXL for refinement) is common in small-molecule crystallography, as seen in ’s triazole-thione structure . If the target compound’s structure was resolved crystallographically, similar methodologies would apply.

Data Tables

Table 1. Structural Comparison of Selected Compounds

Compound Core Structure Key Functional Groups Potential Application
Target Compound Benzo[d]thiazole Methyl ester, 4-(dimethylamino)benzoyl Medicinal (hypothetical)
11a–c () Thiazole Phenyl, benzylidene hydrazine Analgesic
Triazole-Thione () Triazole-thione Chlorophenyl, thiocarbonohydrazide Not specified
Metsulfuron-methyl () Triazine Sulfonylurea, methyl benzoate Pesticide

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